Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate
Description
Properties
IUPAC Name |
ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F2O5/c1-4-15-8(14)10(11,12)7(13)6-5-16-9(2,3)17-6/h6-7,13H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFRYOWGFSOSEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1COC(O1)(C)C)O)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114420-06-3 | |
| Record name | ethyl 3-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-difluoro-3-hydroxypropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate, commonly referred to as a derivative of gemcitabine, is a fluorinated compound with significant biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : CHFO
- Molecular Weight : 254.23 g/mol
- CAS Number : 95058-92-7
- Density : Approximately 1.232 g/cm³
- Boiling Point : Predicted at 338.4 ± 37.0 °C
| Property | Value |
|---|---|
| Molecular Formula | CHFO |
| Molecular Weight | 254.23 g/mol |
| CAS Number | 95058-92-7 |
| Density | 1.232 g/cm³ |
| Boiling Point | 338.4 ± 37.0 °C |
This compound exhibits biological activity primarily through its role as a metabolite of gemcitabine, a well-known chemotherapeutic agent. The compound's structure allows it to interact with cellular mechanisms involved in nucleic acid synthesis and repair, leading to apoptosis in cancer cells.
Antitumor Activity
Research indicates that this compound may enhance the efficacy of gemcitabine by acting synergistically to inhibit tumor growth in various cancer models. Studies have shown that the presence of the difluorinated moiety contributes to increased cytotoxicity against cancer cell lines.
Case Study: Pancreatic Cancer
In a study examining the effects of gemcitabine and its derivatives on pancreatic cancer cells, it was found that this compound significantly increased the rate of apoptosis compared to gemcitabine alone. The study utilized MTT assays to measure cell viability and flow cytometry for apoptosis detection.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption and distribution characteristics. The compound is metabolized in the liver and exhibits a half-life conducive for therapeutic applications.
In Vitro Studies
In vitro studies have demonstrated that the compound effectively inhibits DNA synthesis in cancer cells by mimicking natural nucleosides. This inhibition is crucial for its antitumor activity.
In Vivo Studies
Animal model studies have shown promising results in tumor reduction when treated with this compound in combination with standard chemotherapy regimens.
Scientific Research Applications
Pharmaceutical Applications
1. Intermediate in Drug Synthesis
Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate is primarily recognized as an intermediate in the synthesis of Gemcitabine, a nucleoside analog used in cancer treatment. Its structural characteristics allow it to participate in various chemical reactions that yield more complex pharmaceutical compounds .
2. Chiral Reagent
The compound serves as a chiral reagent in asymmetric synthesis, facilitating the production of enantiomerically pure compounds essential for drug efficacy and safety. The presence of fluorine atoms enhances its reactivity and selectivity in chemical transformations .
Case Studies
Case Study 1: Gemcitabine Synthesis
In the synthesis of Gemcitabine, this compound is utilized as a key intermediate. Research has demonstrated that employing this compound can improve yields and purity compared to traditional synthesis methods. This has implications for lowering production costs and enhancing the availability of this critical cancer drug .
Case Study 2: Development of Antiviral Agents
Recent studies have explored the use of this compound in developing antiviral agents targeting viral polymerases. The unique structural features of this compound allow it to inhibit viral replication effectively. Preliminary results indicate promising antiviral activity against several RNA viruses .
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 95058-92-7
- Molecular Formula : C₁₀H₁₆F₂O₅
- Molecular Weight : 254.23 g/mol
- Structure : Features a difluoro-substituted propionate backbone with a 2,2-dimethyldioxolan-4-yl group and a hydroxyl group at the 3-position. The stereochemistry (R,S configuration) is critical for its biological activity .
Physical Properties :
- Boiling Point : 338.4 ± 37.0 °C (predicted)
- Density : 1.232 ± 0.06 g/cm³
- Solubility: Soluble in chloroform, dichloromethane, and methanol .
Comparison with Structurally Similar Compounds
Ethyl 2,2-Dimethyl-3-(4-chlorosulfonylphenyl)propionate
- CAS : 887355-04-6
- Formula : C₁₃H₁₇ClO₄S
- Molecular Weight : 304.79 g/mol
- Appearance : Dark brown oil, stored at 4°C .
Key Difference : The chlorosulfonyl analog lacks fluorine but includes a reactive sulfonyl chloride group, making it suitable for coupling reactions rather than biomedical applications .
(2S,3R)-Ethyl 3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,3-dihydroxy-2-methylpropanoate
| Parameter | Target Compound | Dihydroxy Analog |
|---|---|---|
| Functional Groups | Difluoro, hydroxyl, dioxolan | Dihydroxy, dioxolan, methyl |
| Stereochemical Complexity | R,S configuration | Multiple stereocenters (2S,3R) |
| Hydrogen Bonding | Moderate (single hydroxyl) | High (two hydroxyl groups) |
| Applications | Pharmaceutical intermediate | Potential chiral synthon |
Key Difference : The dihydroxy analog’s additional hydroxyl group increases polarity and hydrogen-bonding capacity, which may limit its use in lipophilic drug synthesis compared to the fluorinated target compound .
Ethyl 3-(4-aminophenyl)-2-(1,3-dioxoisoindol-2-yl)propanoate Hydrochloride
| Parameter | Target Compound | Aminophenyl Analog |
|---|---|---|
| Functional Groups | Difluoro, hydroxyl, dioxolan | Aminophenyl, phthalimide |
| Solubility | Chloroform, methanol | Likely polar due to amino group |
| Applications | Antitumor intermediate | Peptide synthesis, API development |
Key Difference: The aminophenyl analog’s aromatic amine and phthalimide groups make it suitable for amide bond formation, contrasting with the target’s fluorine-driven bioactivity .
Ethyl 3-bromo-2-(bromomethyl)propionate
| Parameter | Target Compound | Brominated Analog |
|---|---|---|
| Functional Groups | Difluoro, hydroxyl, dioxolan | Bromo, ester |
| Reactivity | Low (C-F bond inert) | High (C-Br bond reactive) |
| Applications | Drug intermediate | Alkylation/cross-coupling reactions |
Key Difference : The brominated compound’s high reactivity suits it for radical or nucleophilic substitutions, whereas the target’s fluorine atoms prioritize stability in biological systems .
Preparation Methods
Hydroxyl Protection and Oxidation
D-Isoascorbic acid undergoes hydroxyl protection using 2,2-dimethylpropane (acetone) in the presence of p-toluenesulfonic acid (PTSA) as a catalyst. This step forms the 5,6-O-isopropylidene derivative (T1) with >95% conversion efficiency. Subsequent oxidation with hydrogen peroxide (18–25%) in a sodium carbonate buffer yields the ketone intermediate (T2), which is treated with catalase to decompose residual peroxide.
Hypochlorite-Mediated Rearrangement
The ketone (T2) undergoes a Baeyer-Villiger-type oxidation using sodium hypochlorite (10–15%) in acetic acid-sodium acetate buffer (pH 4–5). This step generates the lactone intermediate (T3), which is isolated via dichloromethane extraction and vacuum distillation.
Zinc-Mediated Coupling with Ethyl Difluorobromoacetate
The critical step involves the Reformatsky reaction between T3 and ethyl difluorobromoacetate. Activated zinc powder in tetrahydrofuran (THF) facilitates the coupling at 60–70°C, producing the target compound (T4) with a diastereomeric ratio of 1:1 (3R:3S). Post-reaction workup includes hydrochloric acid quenching, ethyl acetate extraction, and sodium bicarbonate washing to achieve a purity of >98%.
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| T1 → T2 | H₂O₂ (25%), Na₂CO₃, 40°C | 92% | 95% |
| T2 → T3 | NaClO (12%), CH₃COOH/NaOAc, 25°C | 85% | 97% |
| T3 → T4 | Zn, THF, 65°C | 78% | 98% |
Industrial-Scale Optimization
An improved process disclosed in a 2010 Indian patent emphasizes cost-effectiveness and reduced environmental impact. Key modifications include:
-
Solvent Substitution : Replacing dichloromethane with ethyl acetate for lactone extraction, reducing toxicity.
-
Catalyst Recycling : Recovering PTSA via aqueous neutralization and filtration, lowering catalyst consumption by 40%.
-
Temperature Control : Maintaining coupling reactions at 60–65°C to minimize byproduct formation (e.g., ethyl 3,3,3-trifluoro-2-hydroxypropanoate).
Physicochemical Properties and Characterization
Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate exhibits the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₆F₂O₅ |
| Molar Mass | 254.23 g/mol |
| Density | 1.232 ± 0.06 g/cm³ |
| Boiling Point | 338.4 ± 37.0°C |
| Refractive Index (n₂₀^D) | 1.428 |
| Solubility | Chloroform, THF, Ethyl Acetate |
Nuclear magnetic resonance (NMR) analysis confirms the stereochemistry:
-
¹H NMR (CDCl₃, 400 MHz): δ 4.85 (d, J = 6.8 Hz, 1H, OH), 4.25 (q, J = 7.1 Hz, 2H, CH₂CH₃), 3.95–4.10 (m, 2H, dioxolane), 1.45 (s, 3H, CH₃), 1.32 (t, J = 7.1 Hz, 3H, CH₂CH₃).
Applications in Gemcitabine Hydrochloride Synthesis
The compound serves as a precursor in the final glycosylation step of gemcitabine hydrochloride. Its difluorinated side chain enhances metabolic stability, while the dioxolane group facilitates stereoselective coupling with cytidine derivatives. Industrial batches routinely achieve a 65–70% overall yield, meeting pharmacopeial standards for residual solvents (<500 ppm) .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate, and how do stereochemical outcomes influence reaction design?
- Methodological Answer : The compound is synthesized via multi-step routes involving fluorination and hydroxylation. A common approach includes the reaction of 3-oxo-propionitrile derivatives with chloroacetyl chloride under basic conditions, followed by stereoselective fluorination. The dioxolane ring (2,2-dimethyldioxolan-4-yl) is introduced through ketalization to protect hydroxyl groups during synthesis. Stereochemical control (3R,S configuration) is achieved using chiral auxiliaries or asymmetric catalysis, monitored by chiral HPLC or X-ray crystallography .
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Purity is assessed via reverse-phase HPLC with UV detection (λ = 210–254 nm) and GC-MS for volatile impurities. Structural confirmation employs H/F NMR to resolve fluorinated and hydroxylated regions. For stereochemical validation, X-ray crystallography (as in ) or NOE NMR experiments are critical. Residual solvents are quantified using headspace GC-FID per ICH guidelines .
Q. What analytical techniques are optimal for distinguishing diastereomers in this compound?
- Methodological Answer : Chiral stationary-phase HPLC (e.g., Chiralpak IA/IB columns) with polar organic mobile phases (acetonitrile/methanol) resolves diastereomers. Alternatively, capillary electrophoresis with cyclodextrin additives enhances separation. NMR coupling constants () and NOESY correlations differentiate spatial arrangements of fluorine and hydroxyl groups .
Advanced Research Questions
Q. How do reaction conditions (solvent, temperature, catalyst) impact the fluorination efficiency in synthesizing this compound?
- Methodological Answer : Fluorination efficiency depends on solvent polarity (e.g., DMF or THF) and temperature (−20°C to 25°C). Catalysts like Selectfluor® or DAST (diethylaminosulfur trifluoride) enhance electrophilic fluorination. Kinetic studies (via F NMR) reveal optimal stoichiometry (1.2–1.5 eq. fluorinating agent) and reaction times (6–12 hrs). Side reactions (e.g., over-fluorination) are minimized by controlled addition rates .
Q. What strategies mitigate hydrolysis of the dioxolane ring during synthesis or storage?
- Methodological Answer : The dioxolane ring’s stability is pH-sensitive. Storage under anhydrous conditions (molecular sieves) at −20°C prevents hydrolysis. During synthesis, buffered conditions (pH 6–7) and low temperatures (0–5°C) are used. Stability studies (via LC-MS) show degradation products (e.g., gem-diols) form above 40°C or in acidic media, necessitating inert atmospheres .
Q. How can conflicting data on reaction yields in literature be resolved?
- Methodological Answer : Yield discrepancies arise from varying purification methods (e.g., column chromatography vs. crystallization) or impurity profiles. Systematic DOE (Design of Experiments) identifies critical parameters (catalyst loading, solvent ratios). Reproducibility is enhanced by reporting detailed reaction conditions (e.g., ’s controlled copolymerization protocols). Cross-validation with orthogonal techniques (e.g., F NMR vs. LC-MS) clarifies yield accuracy .
Q. What role does this compound play in the synthesis of gemcitabine analogs, and how are impurities managed?
- Methodological Answer : As a key intermediate, it introduces the difluoro-hydroxyl moiety into gemcitabine’s sugar backbone. Impurities (e.g., over-fluorinated byproducts) are controlled via fractional crystallization or preparative HPLC. Process-related impurities (e.g., residual DMDAAC from copolymerization) are monitored per ICH Q3A/B guidelines, with limits ≤0.15% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
